(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 2,3-dihydrobenzo[b][1,4]dioxine . It has been studied for its potential as a PARP1 inhibitor, which is a widely explored anticancer drug target .
Molecular Structure Analysis
The structure of the compound was elucidated by 2D-NMR spectra, mass spectrum and single crystal X-ray crystallography . The compound was crystallized in the monoclinic space group P21/c .Physical And Chemical Properties Analysis
The compound has a molecular weight of 152.15 . It has a high GI absorption and is BBB permeant . The compound is very soluble with a solubility of 1.54 mg/ml .Applications De Recherche Scientifique
Antimicrobial and Antioxidant Applications
Compounds structurally related to the query compound have been synthesized and evaluated for their antioxidant and antimicrobial activities. For example, derivatives such as pyrazoles and benzimidazoles have shown significant activity against bacteria like Staphylococcus aureus and fungi such as Candida albicans, alongside notable antioxidant properties (Bassyouni et al., 2012). Similarly, compounds incorporating pyrazole moieties have been synthesized, displaying moderate antibacterial and antioxidant activities, further elucidated through molecular docking and DFT studies (Golea Lynda, 2021).
B-Raf Kinase Inhibition for Cancer Therapy
Research on derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin structure has identified compounds with potent B-Raf inhibitory and anti-proliferation activities. This includes a focus on developing novel inhibitors of B-Raf kinase, a critical target in melanoma cancer therapy (Yang et al., 2012). The incorporation of the 2,3-dihydrobenzo[b][1,4]dioxin moiety has been shown to enhance the interaction with the receptor, suggesting a promising approach for the design of future B-Raf inhibitors.
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, including those with pyrrolidines and pyrazoles, leverages structures similar to the query compound for developing new chemical entities with varied biological activities. These syntheses explore the generation of enantiomerically pure pyrrolidines and investigate their potential applications in various domains, including organic synthesis and pharmaceuticals (Udry et al., 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-22(2)16-10-20-11-17(21-16)27-13-6-7-23(12-13)19(24)14-4-3-5-15-18(14)26-9-8-25-15/h3-5,10-11,13H,6-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIZTFSBLSAEMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.